molecular formula C22H20N4O3S B2941198 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013838-32-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2941198
CAS No.: 1013838-32-8
M. Wt: 420.49
InChI Key: JHJYLTZUNNDXFP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety, a benzo[d]thiazole ring, and a pyrazole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling with a pyrazole derivative. Key steps include:

    Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of benzo[d]thiazole: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling with pyrazole: The final step involves the reaction of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates with a pyrazole carboxamide under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. For example, it may interact with proteins involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13(2)17-10-16(25-26(17)22-24-15-5-3-4-6-20(15)30-22)21(27)23-11-14-7-8-18-19(9-14)29-12-28-18/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJYLTZUNNDXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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